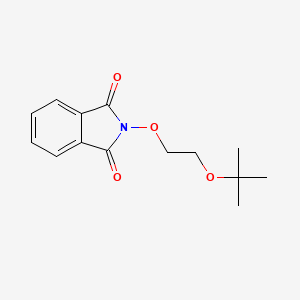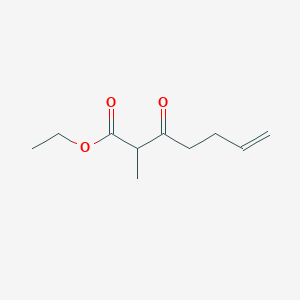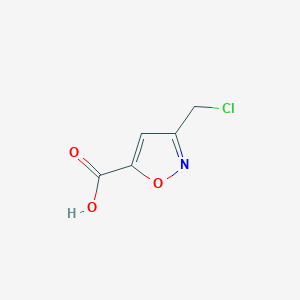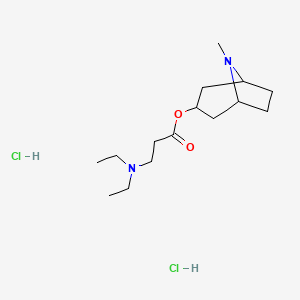
Nitrofarin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrofarin sodium is a complex organic compound with a unique structure that combines a chromenone core with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrofarin sodium typically involves the reaction of 4-nitrobenzaldehyde with a suitable chromenone derivative under basic conditions. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. Common reagents used in this synthesis include sodium hydroxide, ethanol, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, employing advanced techniques such as microwave-assisted synthesis or catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Nitrofarin sodium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or further oxidized nitrophenyl derivatives.
Scientific Research Applications
Nitrofarin sodium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Nitrofarin sodium involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-[1-(4-nitrophenyl)-3-oxopentyl]-2-oxo-2H-thiochrome n-4-olate: This compound has a similar structure but includes a thiochrome moiety.
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness
Nitrofarin sodium is unique due to its combination of a chromenone core and a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
87746-77-8 |
|---|---|
Molecular Formula |
C20H16NNaO6 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
sodium;3-[1-(4-nitrophenyl)-3-oxopentyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C20H17NO6.Na/c1-2-14(22)11-16(12-7-9-13(10-8-12)21(25)26)18-19(23)15-5-3-4-6-17(15)27-20(18)24;/h3-10,16,23H,2,11H2,1H3;/q;+1/p-1 |
InChI Key |
KTJDZPAQSWSXKZ-UHFFFAOYSA-M |
SMILES |
CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Canonical SMILES |
CCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


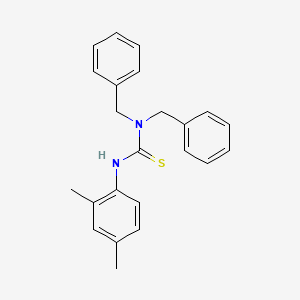
![5-[(4-Dimethylaminophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1660992.png)
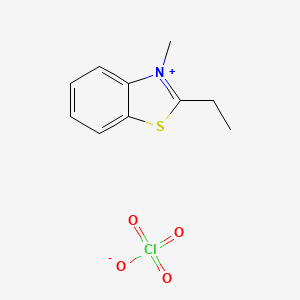
![6-(1,5-Diphenylpyrazol-3-yl)-2-phenylbenzo[de]isoquinoline-1,3-dione](/img/structure/B1660994.png)
![Benzoxazole, 2-[(3-pyridinylmethyl)thio]-](/img/structure/B1660995.png)
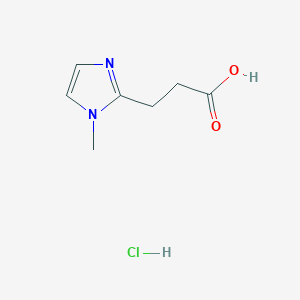

![2,2,2-Trichloro-N-[tris(dimethylamino)-lambda5-phosphanylidene]acetamide](/img/structure/B1660998.png)
![Phenol, 4-methoxy-2-[(E)-[(4-nitrophenyl)imino]methyl]-](/img/structure/B1660999.png)
